Mercury, bis(trifluoromethylthio)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

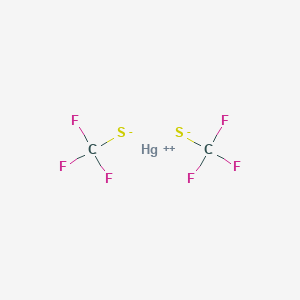

Mercury, bis(trifluoromethylthio)-, also known as bis(trifluoromethylthio)mercury, is an organomercury compound with the chemical formula C₂F₆HgS₂. This compound is characterized by the presence of two trifluoromethylthio groups attached to a central mercury atom. It is known for its unique chemical properties and has been studied for various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of mercury, bis(trifluoromethylthio)-, typically involves the reaction of mercury(II) chloride with trifluoromethylthiolating agents. One common method is the reaction of mercury(II) chloride with trifluoromethylthiolating reagents such as silver trifluoromethylthiolate (AgSCF₃) under controlled conditions. The reaction is usually carried out in polar solvents like acetonitrile (MeCN) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for mercury, bis(trifluoromethylthio)-, are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent choice, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Analyse Chemischer Reaktionen

Substitution Reactions with Group 4 Organometallics

[Hg(SCF_3)_2]$$ undergoes ligand-exchange reactions with Group 4 organometallic compounds (Si, Ge, Sn, Pb). For example: - With **SnMe$$_4$$** or **PbMe$$_4$$**, one $$SCF_3$$ group is replaced by a methyl group, forming mixed methyl/trifluoromethylthio derivatives (e.g., $$SnMe_3(SCF_3)$$ and $$PbMe_3(SCF_3)$$)[1]. - **[Reactivity trend](pplx://action/followup)**: Lead derivatives ($$PbMe_3(SCF_3)$$) react more readily than tin analogs due to lower bond dissociation energies[1]. #### [Table 1: Reaction Rates of $$[Hg(SCF_3)_2]$$ with Group 4 Organometallics ](pplx://action/followup) | Substrate | Product | Relative Rate | Conditions | |-----------------|------------------------|---------------|---------------------| | SnMe$$_4$$ | SnMe$$_3$$(SCF$$_3$$) | 1.0 | 80°C, 10 h | | PbMe$$_4$$ | PbMe$$_3$$(SCF$$_3$$) | 3.5 | 80°C, 2 h | --- ### 2. [Thermal Decomposition and Stability ](pplx://action/followup)

[Hg(SCF_3)_2]$$ exhibits limited thermal stability but stabilizes upon complexation:

-

Uncomplexed form : Decomposes at 225°C under 300 atm, forming polymeric products (e.g., with perfluoroolefins) .

-

Complexed form : Adducts with donors like dppe (1,2-bis(diphenylphosphino)ethane) or Me3P form 18-electron complexes (e.g., [Hg(SCF3)2(dppe)]), enhancing stability .

Table 2: Thermal Stability of [Hg(SCF3)2][Hg(SCF_3)_2][Hg(SCF3)2] Complexes

| Complex | Decomposition Temp. (°C) | Hg–S Bond Length (pm) |

|---|---|---|

| [Hg(SCF3)2] | 225 | 250 |

| [Hg(SCF3)2(dppe)] | >300 | 245 |

| [Hg(SCF3)2(Me_3P)2] | >300 | 241 |

Reactions with Phosphanes and Transfer Reactivity

Wissenschaftliche Forschungsanwendungen

Recent studies have indicated that compounds containing the trifluoromethylthio group can exhibit significant biological activities. For instance, derivatives of bis(trifluoromethylthio)mercury have been explored for their potential as antimalarial and anticancer agents. Research has shown that organometallic compounds with this functional group can affect cell viability in cancer cell lines, demonstrating moderate toxicity profiles .

Case Study: Cytotoxicity of Trifluoromethylthio Compounds

A study evaluated the cytotoxic effects of various trifluoromethylthio-containing metallocenes on HeLa (cervical cancer) and MRC-5 (non-cancerous) cell lines. The results indicated that while some compounds exhibited significant toxicity (IC50 values around 29 µM), others showed low or no toxicity, suggesting a selective action based on structural variations .

Environmental Chemistry

The environmental implications of mercury-based compounds are critical due to their toxicity. Bis(trifluoromethylthio)mercury is classified as highly toxic by inhalation and contact. Its degradation products can release harmful vapors, including sulfur oxides and mercury . This raises concerns regarding its use in industrial applications and necessitates careful handling and disposal practices.

Potential in Material Science

In materials science, mercury, bis(trifluoromethylthio)- is being investigated for its role in developing new materials with enhanced properties. The incorporation of trifluoromethylthio groups into polymers can modify their physical and chemical characteristics, potentially leading to materials with improved thermal stability or chemical resistance .

Wirkmechanismus

The mechanism of action of mercury, bis(trifluoromethylthio)-, involves its ability to interact with various molecular targets. The trifluoromethylthio groups can participate in electron transfer processes, influencing the reactivity of the compound. The mercury atom can form coordination complexes with other molecules, affecting their chemical behavior. These interactions are crucial for its applications in synthesis and research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Mercury, bis(trifluoromethyl)-: Similar in structure but with trifluoromethyl groups instead of trifluoromethylthio groups.

Mercury, bis(pentafluorophenyl)-: Contains pentafluorophenyl groups attached to the mercury atom.

Mercury, bis(trifluoromethoxy)-: Features trifluoromethoxy groups instead of trifluoromethylthio groups.

Uniqueness

Mercury, bis(trifluoromethylthio)-, is unique due to the presence of trifluoromethylthio groups, which impart distinct chemical properties such as high electronegativity and lipophilicity. These properties make it particularly useful in applications requiring strong electron-withdrawing groups and stability under harsh conditions .

Biologische Aktivität

Mercury, bis(trifluoromethylthio)-, also known as bis(trifluoromethylthio)mercury (CAS No. 21259-75-6), is an organomercury compound that has garnered attention for its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, cytotoxicity, and interactions with biological systems.

Bis(trifluoromethylthio)mercury is synthesized through various methods, including reactions involving mercuric acetate and trifluoromethylthiol compounds. The compound is characterized by its high electronegativity due to the presence of trifluoromethylthio groups, which significantly influence its reactivity and biological interactions.

Key Synthetic Methodologies:

- Raman and Infrared Spectroscopy: Studies have utilized these techniques to understand the interactions of bis(trifluoromethylthio)mercury with oxyacid salts, revealing insights into its bonding characteristics and stability in various environments .

- Alternative Synthetic Pathways: Recent advancements have proposed mercury-free synthetic routes for similar compounds, emphasizing the need to minimize mercury's toxicological impact while retaining desirable chemical properties .

Biological Activity

The biological activity of bis(trifluoromethylthio)mercury has been primarily evaluated through cytotoxicity studies against various cell lines. Notably, its effects have been compared against established cytotoxic agents like cisplatin.

Cytotoxicity Studies:

- In a study comparing several organometallic compounds, bis(trifluoromethylthio)mercury exhibited moderate cytotoxicity towards HeLa (cervical cancer) cells with an IC50 value exceeding 100 µM, indicating a relatively low toxicity profile compared to other tested compounds .

- Table 1 summarizes the IC50 values of various organometallic compounds against HeLa and MRC-5 (non-cancerous) cell lines:

| Compound | IC50 (HeLa) µM | IC50 (MRC-5) µM |

|---|---|---|

| 1 | >100 | 38.5 ± 3.3 |

| 2 | >100 | >100 |

| 3 | >100 | >100 |

| 4 | 61.2 ± 3.3 | 47.2 ± 7.5 |

| 5 | 38.7 ± 7.4 | 57.4 ± 10.9 |

| 6 | 29.0 ± 1.9 | >100 |

| 7 | >100 | 25.2 ± 4.1 |

The mechanism by which bis(trifluoromethylthio)mercury exerts its biological effects is not fully elucidated but is believed to involve:

- Reactive Oxygen Species (ROS) Generation: Similar organometallic compounds have been shown to induce oxidative stress in cells, leading to apoptosis.

- Enzyme Inhibition: There is potential for interaction with metabolic enzymes, although specific targets for bis(trifluoromethylthio)mercury remain to be identified.

Case Studies

Case Study: Cytotoxicity in Cancer Research

A study conducted at the University of Zurich evaluated the cytotoxic effects of several organometallic complexes, including bis(trifluoromethylthio)mercury, on HeLa cells. The results indicated that while some complexes exhibited significant toxicity, bis(trifluoromethylthio)mercury demonstrated a comparatively lower cytotoxic effect, suggesting it may be less harmful than traditional mercury compounds .

Eigenschaften

IUPAC Name |

mercury(2+);trifluoromethanethiolate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CHF3S.Hg/c2*2-1(3,4)5;/h2*5H;/q;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHACEJBZGFEEJE-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)[S-].C(F)(F)(F)[S-].[Hg+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F6HgS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21259-75-6 |

Source

|

| Record name | Mercury, bis(trifluoromethylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021259756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.